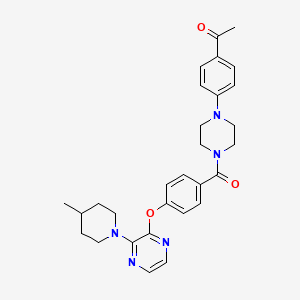
1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C29H33N5O3 and its molecular weight is 499.615. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C30H34N4O3, and it features multiple functional groups including piperidine and pyrazine moieties, which are often associated with various pharmacological activities. The presence of these groups suggests potential interactions with biological targets such as enzymes and receptors.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymes : Compounds containing piperidine derivatives have shown promise in inhibiting enzymes relevant to cancer progression, such as IKKβ, which is involved in the NF-κB signaling pathway .
- Cholinesterase Inhibition : Some derivatives have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease therapy .
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds similar to this compound. For instance:
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| EF24 Analog | Lung, Breast, Ovarian Cancer | IKKβ Inhibition | |
| Piperidine Derivative | Hypopharyngeal Tumors | Cytotoxicity and Apoptosis Induction |
These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents.
Neuroprotective Effects
The neuroprotective potential of this compound may stem from its ability to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. The inhibition leads to increased levels of acetylcholine, potentially enhancing cognitive function .
Case Studies
A notable study investigated the effects of a structurally related compound on human cancer cell lines. The results indicated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard chemotherapy drug bleomycin . This suggests that modifications in the chemical structure can significantly enhance biological activity.
Propiedades
IUPAC Name |
1-[4-[4-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzoyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3/c1-21-11-15-33(16-12-21)27-28(31-14-13-30-27)37-26-9-5-24(6-10-26)29(36)34-19-17-32(18-20-34)25-7-3-23(4-8-25)22(2)35/h3-10,13-14,21H,11-12,15-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMBTQVEGHXSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













